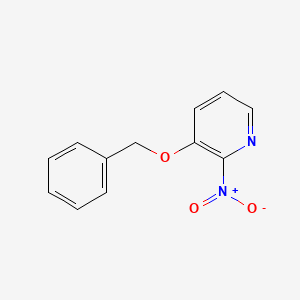
3-(Benzyloxy)-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a benzyl group attached to the oxygen atom of the pyridine ring, with a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-nitropyridine typically involves the nitration of 3-(Benzyloxy)pyridine. The process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Substitution: The benzyl group can be substituted through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 3-(Benzyloxy)-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-2-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins . The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
3-(Benzyloxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitropyridine: Lacks the benzyloxy group, resulting in different physical and chemical properties.
3-(Benzyloxy)-2-aminopyridine: The reduced form of 3-(Benzyloxy)-2-nitropyridine, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
166260-01-1 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)12-11(7-4-8-13-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
DYEWWMLKQRTCII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
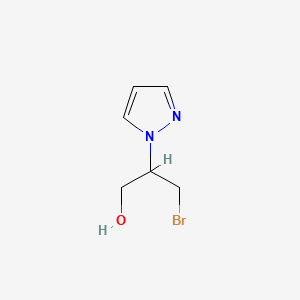


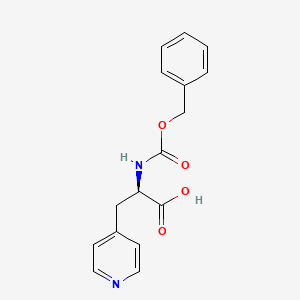

![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)

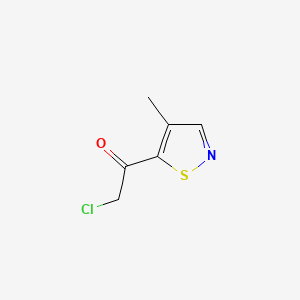
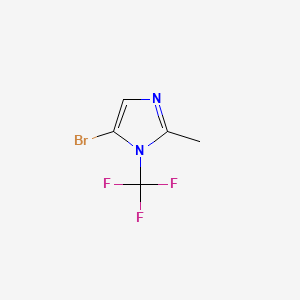

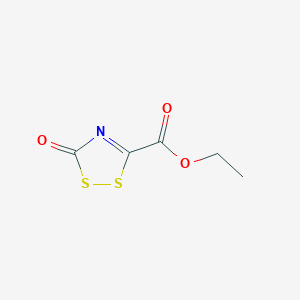
![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)

